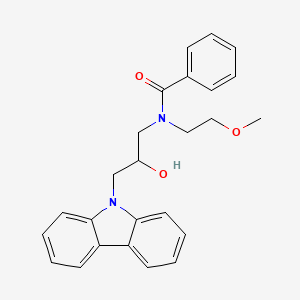
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide, also known as Cbz-N-Me-HEAB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit specific protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves the inhibition of specific protein-protein interactions. It binds to the hydrophobic pocket on the surface of the target protein, preventing the interaction with its binding partner. This leads to the disruption of downstream signaling pathways and cellular processes that are regulated by the target protein.
Effets Biochimiques Et Physiologiques
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its specificity for the target protein. It has been shown to have minimal off-target effects, which is important for the interpretation of experimental results. Another advantage is its ability to inhibit protein-protein interactions, which is a challenging target for small molecule inhibitors. However, one limitation of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its relatively low potency compared to other small molecule inhibitors. This may limit its use in certain experimental settings where higher potency is required.
Orientations Futures
There are several future directions for the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in scientific research. One direction is the development of more potent analogs of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB that can be used in experimental settings where higher potency is required. Another direction is the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in combination with other small molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in animal models of cancer will be important to determine its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves several steps, including the protection of the carbazole nitrogen, the formation of the benzamide, and the deprotection of the carbazole nitrogen. The final product is obtained by coupling the protected carbazole with the protected benzamide using a coupling reagent. The synthesis method has been well-established and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been used in a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, two proteins that are involved in the regulation of cell growth and division. Inhibition of this interaction leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has also been shown to inhibit the interaction between β-catenin and TCF/LEF, two proteins that are involved in the Wnt signaling pathway, which is frequently dysregulated in cancer.
Propriétés
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)

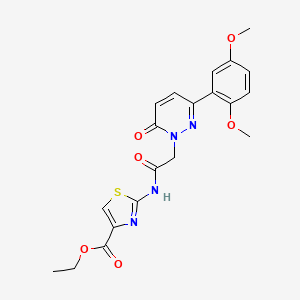
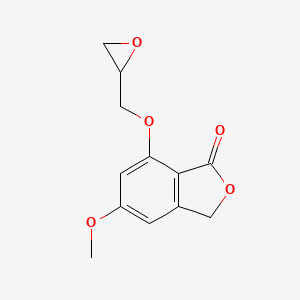
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
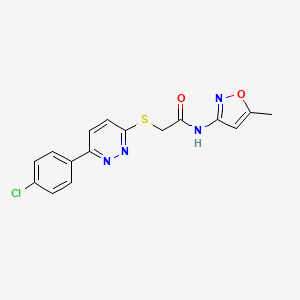
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)

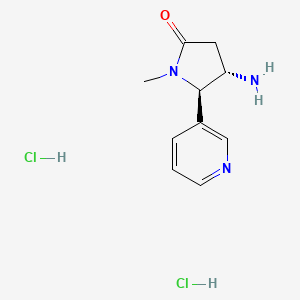
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)